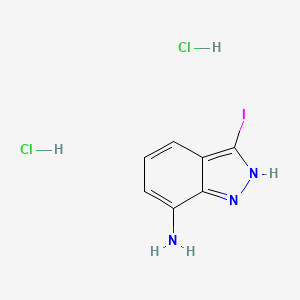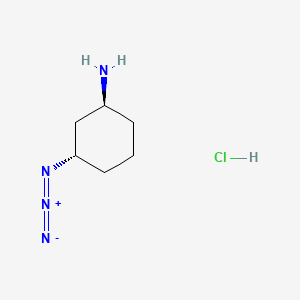![molecular formula C17H27NO3 B13568699 4-{[4-(2,2-Diethoxyethyl)phenyl]methyl}morpholine](/img/structure/B13568699.png)
4-{[4-(2,2-Diethoxyethyl)phenyl]methyl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 4-{[4-(2,2-Diethoxyethyl)phenyl]methyl}morpholine involves several steps. One common synthetic route includes the reaction of 4-(2,2-diethoxyethyl)benzyl chloride with morpholine under specific reaction conditions . The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction . The product is then purified using standard techniques such as column chromatography.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production .
化学反应分析
4-{[4-(2,2-Diethoxyethyl)phenyl]methyl}morpholine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine nitrogen.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as potassium carbonate, and catalysts like palladium for specific coupling reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-{[4-(2,2-Diethoxyethyl)phenyl]methyl}morpholine has several scientific research applications:
作用机制
The mechanism of action of 4-{[4-(2,2-Diethoxyethyl)phenyl]methyl}morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but they may include interactions with neurotransmitter receptors or enzymes involved in metabolic processes .
相似化合物的比较
4-{[4-(2,2-Diethoxyethyl)phenyl]methyl}morpholine can be compared with other similar compounds, such as:
4-{[4-(2,2-Dimethoxyethyl)phenyl]methyl}morpholine: This compound has a similar structure but with methoxy groups instead of ethoxy groups.
4-{[4-(2,2-Diethoxyethyl)phenyl]methyl}piperidine: This compound has a piperidine ring instead of a morpholine ring.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties .
属性
分子式 |
C17H27NO3 |
|---|---|
分子量 |
293.4 g/mol |
IUPAC 名称 |
4-[[4-(2,2-diethoxyethyl)phenyl]methyl]morpholine |
InChI |
InChI=1S/C17H27NO3/c1-3-20-17(21-4-2)13-15-5-7-16(8-6-15)14-18-9-11-19-12-10-18/h5-8,17H,3-4,9-14H2,1-2H3 |
InChI 键 |
COQBAOOAQJXEGY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(CC1=CC=C(C=C1)CN2CCOCC2)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-bromo-7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13568617.png)
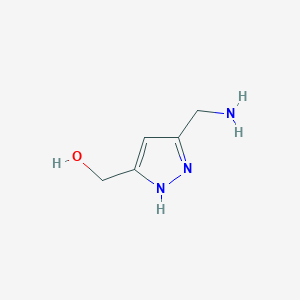
![N-{5-[(E)-2-(4,4-difluorocyclohexyl)ethenyl]-6-methoxypyridin-3-yl}methanesulfonamide](/img/structure/B13568624.png)
![rac-(1R,3R)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B13568633.png)
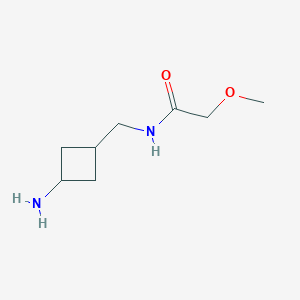

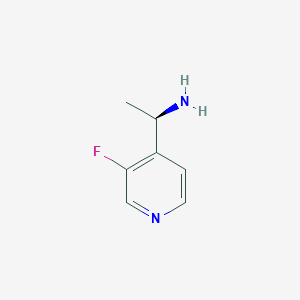
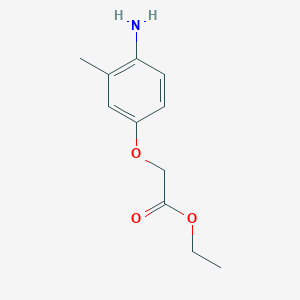
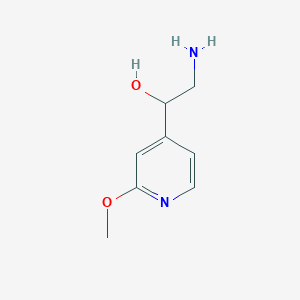
![rac-(5R,6S)-5,6-dihydroxy-2-[(4-methoxyphenyl)methyl]-1lambda6,2-thiazinane-1,1-dione](/img/structure/B13568668.png)

